molecular formula C7H3BrF4 B1413261 2-Bromo-1-(difluoromethyl)-3,5-difluorobenzene CAS No. 1805422-87-0

2-Bromo-1-(difluoromethyl)-3,5-difluorobenzene

Cat. No.: B1413261
CAS No.: 1805422-87-0
M. Wt: 243 g/mol
InChI Key: DPUMTGSJQIIFBE-UHFFFAOYSA-N
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Description

2-Bromo-1-(difluoromethyl)-3,5-difluorobenzene is an organic compound with the molecular formula C7H3BrF4. It is a derivative of benzene, where the hydrogen atoms are substituted with bromine and fluorine atoms. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-Bromo-1-(difluoromethyl)-3,5-difluorobenzene typically involves the bromination and fluorination of benzene derivatives. One common method is the electrophilic aromatic substitution reaction, where benzene is treated with bromine and fluorine reagents under controlled conditions. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity .

Chemical Reactions Analysis

2-Bromo-1-(difluoromethyl)-3,5-difluorobenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and strong bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Bromo-1-(difluoromethyl)-3,5-difluorobenzene is widely used in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and protein modifications.

    Medicine: The compound is investigated for its potential use in drug development and pharmaceutical research.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(difluoromethyl)-3,5-difluorobenzene involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it forms a sigma-bond with nucleophiles. This process involves the formation of a positively charged intermediate, which is then stabilized by the removal of a proton .

Comparison with Similar Compounds

2-Bromo-1-(difluoromethyl)-3,5-difluorobenzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which provides distinct chemical properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

2-bromo-1-(difluoromethyl)-3,5-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF4/c8-6-4(7(11)12)1-3(9)2-5(6)10/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPUMTGSJQIIFBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)F)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1805422-87-0
Record name 2-bromo-1-(difluoromethyl)-3,5-difluorobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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